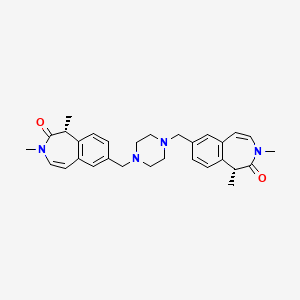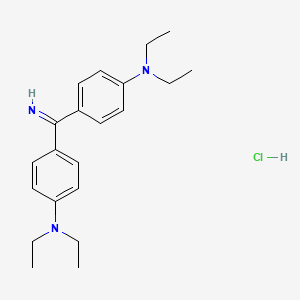
C.I. Basic Yellow 37, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Basic Yellow 37 involves the reaction of 4,4’-carbonimidoylbis(N,N-diethylaniline) with hydrochloric acid to form the monohydrochloride salt. The reaction is typically carried out in a solvent such as methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, C.I. Basic Yellow 37 is produced by dissolving the dye in methanol and then applying it to non-porous surfaces through spraying or immersion. The dye is allowed to air dry, and the fluorescence is visualized using ultraviolet light. This method is highly efficient and widely used in forensic laboratories .
Chemical Reactions Analysis
Types of Reactions
C.I. Basic Yellow 37 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure and fluorescence properties.
Substitution: The dye can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
C.I. Basic Yellow 37 has a wide range of applications in scientific research, including:
Forensic Science: Used to enhance latent fingerprints developed with cyanoacrylate fuming.
Biology: Employed as a fluorescent dye for staining biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mechanism of Action
The mechanism of action of C.I. Basic Yellow 37 involves its ability to bind to specific molecular targets and emit fluorescence under ultraviolet light. The dye interacts with polymerized cyanoacrylate in latent fingerprints, forming compounds that fluoresce brightly. This fluorescence is used to visualize and analyze the fingerprints .
Comparison with Similar Compounds
Similar Compounds
C.I. Basic Yellow 2: Another fluorescent dye used in similar applications but with different fluorescence properties.
C.I. Basic Blue 3: A blue fluorescent dye used for staining and imaging purposes.
Uniqueness
C.I. Basic Yellow 37 is unique due to its high fluorescence intensity and specificity for cyanoacrylate-developed fingerprints. Its bright yellow fluorescence makes it particularly effective for forensic applications, distinguishing it from other dyes with different fluorescence colors .
Properties
CAS No. |
6358-36-7 |
|---|---|
Molecular Formula |
C21H29N3.ClH C21H30ClN3 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;hydrochloride |
InChI |
InChI=1S/C21H29N3.ClH/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;/h9-16,22H,5-8H2,1-4H3;1H |
InChI Key |
LQVYCDPEZPBOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


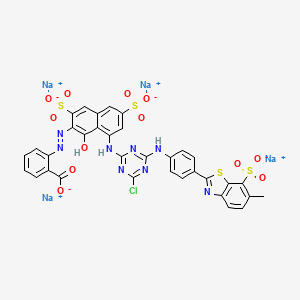
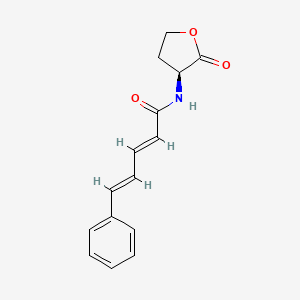
methyl phosphate](/img/structure/B12382438.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)
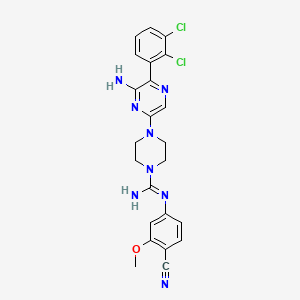
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
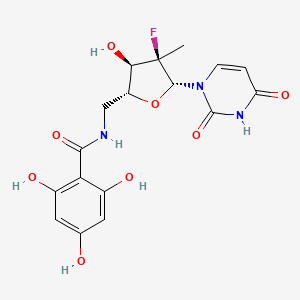
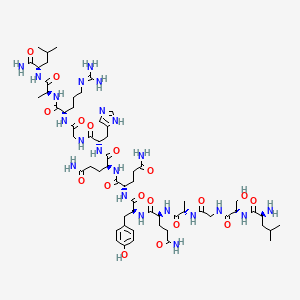
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
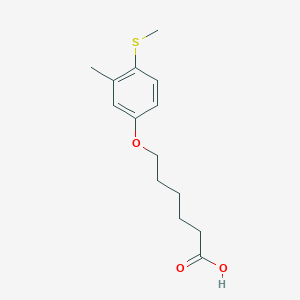
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)

